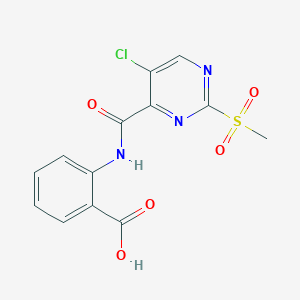
2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and a methylsulfonyl group, linked to a benzoic acid moiety through a carbonyl-amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chlorinated pyrimidine derivatives.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the pyrimidine derivative with benzoic acid through a carbonyl-amino linkage, often facilitated by coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(((5-BROMO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID
- 2-(((5-CHLORO-2-(ETHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID
Uniqueness
2-(((5-CHLORO-2-(METHYLSULFONYL)-4-PYRIMIDINYL)CARBONYL)AMINO)BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine and methylsulfonyl groups on the pyrimidine ring, coupled with the benzoic acid moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H10ClN3O5S |
|---|---|
Molecular Weight |
355.75 g/mol |
IUPAC Name |
2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10ClN3O5S/c1-23(21,22)13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20) |
InChI Key |
DJVFZJRRDYERNB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


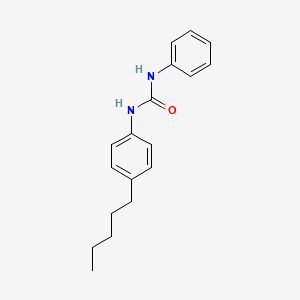
![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11983837.png)

![2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanol](/img/structure/B11983842.png)
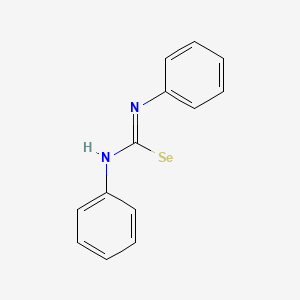
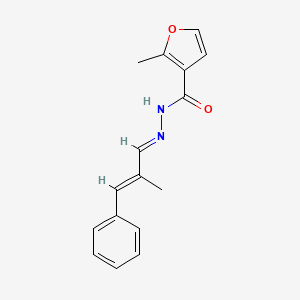
![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11983858.png)
![[(4-Prop-2-enoxyphenyl)methylideneamino]urea](/img/structure/B11983859.png)
![2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]acetamide](/img/structure/B11983865.png)
![2-[({[2,2,2-Trichloro-1-(heptanoylamino)ethyl]amino}carbothioyl)amino]benzoic acid](/img/structure/B11983882.png)
![isopropyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11983885.png)
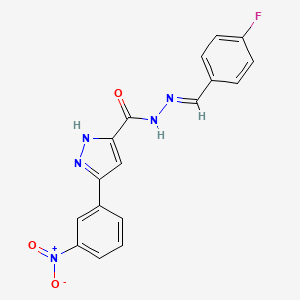
![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11983905.png)

